molecular formula C22H21N3O4 B5540425 4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide

4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide

Cat. No. B5540425
M. Wt: 391.4 g/mol
InChI Key: NSYQGACOUZMAHJ-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide, also known as MNPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

Amidine protection techniques, as demonstrated with compounds like 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, could potentially be applied to similar compounds for facilitating solution-phase synthesis. Such methodologies enable the introduction of protective groups and their subsequent removal under mild conditions, suitable for the synthesis of complex organic molecules including benzamides (Bailey et al., 1999).

Corrosion Inhibition

N-Phenyl-benzamide derivatives have been studied for their role in corrosion inhibition, especially for mild steel in acidic conditions. The presence of electron-withdrawing and electron-donating substituents like nitro (NO2) and methoxy (OCH3) groups has been shown to significantly affect the inhibition efficiency, indicating potential applications of similar compounds in protecting metals from corrosion (Mishra et al., 2018).

Synthesis of Targeted Therapeutic Agents

The synthesis of complex molecules like Gefitinib from precursors that involve nitro and methoxy groups, similar to the compound , showcases the utility of such compounds in the synthesis of targeted therapeutic agents. These processes often involve multiple steps, including transfer hydrogenation and the use of catalytic agents (Jin et al., 2005).

Antioxidant Activity Studies

Amino-substituted benzamide derivatives exhibit potential antioxidant activities by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds contribute to understanding their free radical scavenging activity, suggesting that similar compounds could be explored for antioxidant properties (Jovanović et al., 2020).

Electrochemical and Electrochromic Properties

The synthesis of aromatic poly(amine−amide)s with potential electrochromic behaviors indicates the applicability of related benzamide compounds in developing materials with desirable electrochromic and electrochemical properties. These materials could have applications in smart windows, displays, and other electronic devices (Liou & Lin, 2009).

Future Directions

Benzamides have a wide range of applications in various industries and are also used as intermediates in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance . Future research could focus on improving the efficiency of the synthesis process, exploring new applications, and studying the biological activity of benzamide derivatives.

properties

IUPAC Name

4-(4-methoxyanilino)-3-nitro-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-15(16-6-4-3-5-7-16)23-22(26)17-8-13-20(21(14-17)25(27)28)24-18-9-11-19(29-2)12-10-18/h3-15,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYQGACOUZMAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)NC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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